propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate
Description
Properties
IUPAC Name |
propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(2)29-22(28)15-26-20-11-7-6-10-19(20)24-23(26)18-12-21(27)25(14-18)13-17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQQVTNCPJHXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling and esterification. Common reagents used in these steps include benzyl chloride, acetic anhydride, and isopropanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
Scientific Research Applications
Propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodiazole and pyrrolidinone rings can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Key Observations :
- The target compound’s isopropyl ester group contrasts with the acetamide linkage in 9a–9e.
- The 1-benzyl-5-oxopyrrolidin-3-yl substituent introduces a chiral center and a ketone group, which may enhance binding specificity to targets (e.g., enzymes with hydrophobic pockets) compared to the planar triazole-thiazole systems in 9a–9e .
- Halogenated derivatives (e.g., 9b, 9c) prioritize electronic effects (e.g., fluorine’s electronegativity, bromine’s steric bulk), whereas the target compound’s benzyl group emphasizes lipophilicity and π-π interactions .
Spectroscopic and Physical Properties
While data for the target compound are unavailable, 9a–9e exhibit:
- Melting Points : 168–245°C, suggesting high crystallinity due to hydrogen bonding and aromatic stacking .
- IR Spectra : N–H stretches (~3300 cm⁻¹) and C=O bands (~1650 cm⁻¹) confirm amide and ketone groups .
- 1H NMR: Aromatic protons resonate at δ 6.8–8.2 ppm, with pyrrolidinone protons (if present) expected near δ 2.5–3.5 ppm .
Biological Activity
Propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a propan-2-yl group attached to a benzodiazole moiety linked through a pyrrolidine derivative. The structural complexity suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds similar to this compound may function as modulators of neurotransmitter systems. Specifically, studies have highlighted the role of related compounds in enhancing glutamate uptake via excitatory amino acid transporters (EAATs), particularly EAAT2. This modulation can lead to increased synaptic efficiency and neuroprotection in various neurological conditions .
Anticonvulsant Properties
Recent studies have identified related compounds as effective anticonvulsants. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated broad-spectrum antiseizure activity across several animal models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The compound exhibited a favorable safety profile and potential for use in drug-resistant epilepsy.
| Study | Model | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Study 1 | MES | 15, 30, 60 | Significant protection against seizures |
| Study 2 | PTZ | 15, 30, 60 | Delayed progression of kindling |
| Study 3 | Zebrafish | - | Reduced epileptiform-like events |
Pharmacokinetics and ADME-Tox Profile
The pharmacokinetic properties of related compounds have been evaluated, showing good permeability and metabolic stability. For instance, AS-1 was characterized by low hepatotoxicity and minimal interaction with cytochrome P450 enzymes, which are critical for drug metabolism . Such profiles suggest that this compound may possess favorable drug-like characteristics.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the same structural class:
- Anticonvulsant Efficacy : In a study involving the PTZ-kindling model, AS-1 showed significant antiseizure effects at varying doses. The combination therapy with valproic acid indicated a synergistic effect, enhancing overall efficacy .
- Neuroprotective Effects : The modulation of EAAT2 by similar compounds has been associated with neuroprotective effects in models of excitotoxicity. This suggests potential applications in neurodegenerative diseases where glutamate toxicity is a concern .
Q & A
Basic Question: What are the standard synthetic protocols and characterization methods for propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate?
Methodological Answer :
The synthesis typically involves multi-step reactions, starting with the condensation of benzodiazole precursors with pyrrolidinone derivatives. For example, describes a similar synthesis of benzodiazol-containing compounds via reactions between substituted phenoxymethylbenzoimidazoles and triazole-thiazole acetamides. Key steps include:
- Coupling Reactions : Use of catalysts like Cu(I) for click chemistry to form triazole linkages .
- Esterification : Propan-2-yl acetate groups are introduced via nucleophilic acyl substitution under reflux conditions in anhydrous solvents (e.g., THF or DCM) .
- Characterization : Confirmation of structure via -NMR, -NMR, IR spectroscopy, and elemental analysis. For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides definitive structural validation with parameters like space group , unit cell dimensions (), and refinement metrics () .
Basic Question: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer :
Structural confirmation relies on complementary analytical techniques:
- Spectroscopy : -NMR identifies proton environments (e.g., benzyl protons at 4.5–5.0 ppm, acetate methyl groups at 1.2–1.4 ppm). IR confirms functional groups (e.g., C=O stretches at 1700–1750 cm) .
- X-ray Crystallography : highlights monoclinic crystal systems () with Z = 4, providing bond lengths (e.g., C–S = 1.74 Å in benzothiazole analogs) and torsion angles to validate stereochemistry .
- Elemental Analysis : Combustion analysis verifies empirical formulas (e.g., ) with <0.3% deviation from theoretical values .
Advanced Question: How can reaction conditions be optimized to improve yields of the benzodiazol-pyrrolidinone core?
Methodological Answer :
Optimization requires systematic variation of:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while non-polar solvents (e.g., toluene) favor cyclization .
- Catalyst Screening : shows Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) achieving >80% yields. Alternative catalysts (e.g., Ru or Ir) may reduce side reactions in sensitive substrates .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of labile intermediates like 5-oxopyrrolidin-3-yl derivatives .
Advanced Question: How should researchers resolve discrepancies between spectral data and computational modeling results?
Methodological Answer :
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
- Dynamic NMR Studies : Variable-temperature NMR can detect conformational equilibria (e.g., benzodiazole ring puckering) not captured in static models .
- DFT Calculations : Compare experimental XRD data (e.g., bond angles from ) with density functional theory (DFT)-optimized geometries to identify steric or electronic mismatches .
- Crystallographic Refinement : Use high-resolution XRD data () to refine hydrogen atom positions and resolve ambiguities in electron density maps .
Advanced Question: What computational approaches are used to predict the binding modes of this compound in biological targets?
Methodological Answer :
Molecular docking and MD simulations are critical:
- Docking Protocols : references AutoDock or Schrödinger Suite for predicting interactions with targets like enzymes. For example, triazole-thiazole analogs (similar to the target compound) show binding poses with hydrogen bonds to active-site residues (e.g., Arg-125 in hydrolases) .
- Binding Affinity Scoring : MM-GBSA/MM-PBSA methods calculate free energy changes () to prioritize high-affinity derivatives .
- Validation : Overlay docking poses with co-crystal structures (if available) or use RMSD metrics (<2.0 Å) to assess predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
